molecular formula C20H22N2O3 B2972179 2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1904317-49-2

2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2972179
CAS RN: 1904317-49-2
M. Wt: 338.407
InChI Key: ZWYYFIHETYFHHL-UHFFFAOYSA-N
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Description

The compound “2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring and an isoindole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which can introduce strain into the molecule, potentially affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Synthesis

Metal-organic frameworks are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with significant potential due to their high porosity and surface area. The compound could be used as an organic linker in the synthesis of MOFs. These MOFs can be applied in gas storage, separation, and catalysis due to their customizable structures and functionalities .

Carbon Dioxide Capture

The compound’s potential for forming MOFs with high porosity makes it suitable for carbon dioxide capture. This application is crucial in addressing the greenhouse effect and global warming. MOFs synthesized using this compound could exhibit high CO2 adsorption capacity, which is essential for post-combustion CO2 capture in industrial and energy-related sources .

Drug Synthesis

Imidazole and its derivatives, which share structural similarities with the compound , are known for their therapeutic potential. They form the core of many drugs and exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. Therefore, this compound could be a precursor in the synthesis of new drugs with various pharmacological activities .

Antiviral and Antitumoral Activity

Derivatives of heterocyclic compounds like the one have shown promising in vitro antiviral and antitumoral activity. Subtle structural variations can tune these biological properties, making the compound a valuable starting point for synthesizing new therapeutic agents .

Optoelectronic Applications

Compounds with similar structures have been used in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The compound could potentially serve as a blue emitter or starting material for OLED applications, contributing to the development of new optoelectronic devices .

Porous Material Synthesis

Due to its structural characteristics, the compound could be used to create porous materials with applications in filtration, sensors, and as scaffolds for tissue engineering. The controlled porosity of these materials is vital for selective filtration and bio-compatibility .

Catalysis

The compound’s potential to form MOFs with varying metal sites can be exploited in catalysis. These MOFs can serve as catalysts in organic reactions, offering a high degree of selectivity and reusability, which is beneficial for sustainable chemistry practices .

Environmental Remediation

Lastly, the compound’s ability to form MOFs with high adsorption capacities can be applied in environmental remediation. This includes the removal of pollutants from water and air, thus contributing to environmental protection and sustainability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve studying its pharmacological effects, optimizing its synthesis, and conducting clinical trials .

properties

IUPAC Name

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-7-13(2)9-14(8-12)18(23)21-10-15(11-21)22-19(24)16-5-3-4-6-17(16)20(22)25/h3-4,7-9,15-17H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYFIHETYFHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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